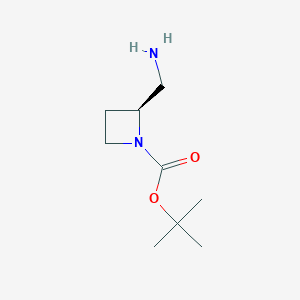

(S)-2-Aminomethyl-1-boc-azetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680172 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007873-90-6 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Aminomethyl-1-Boc-azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-2-Aminomethyl-1-boc-azetidine

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. Among the vast array of substituted azetidines, (S)-2-Aminomethyl-1-boc-azetidine stands out as a versatile chiral building block. The primary amine provides a key vector for further functionalization, while the Boc-protected nitrogen ensures compatibility with a wide range of synthetic transformations. This guide provides an in-depth exploration of the prevalent and field-proven synthetic routes to this valuable intermediate, offering not just protocols, but a rationale for the critical choices made at each synthetic juncture.

The Strategic Imperative: Precursor Synthesis of (S)-Azetidine-2-carboxylic Acid

The Central Intermediate: Crafting (S)-1-Boc-azetidine-2-carboxylic Acid

With (S)-azetidine-2-carboxylic acid in hand, the first critical step is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.

The protection is typically achieved by reacting (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed aqueous-organic solvent system. The base serves to deprotonate the amino group, enhancing its nucleophilicity for attack on the Boc anhydride.

Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

-

To a cooled (0 °C) solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (1.05 eq) slowly.

-

To this solution, add di-tert-butyl dicarbonate (1.25 eq).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon reaction completion, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to pH 3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title compound as a white solid.

Divergent Pathways to the Target Amine: Amide vs. Nitrile Reduction

From the central intermediate, (S)-1-Boc-azetidine-2-carboxylic acid, two primary synthetic routes diverge, each culminating in the target primary amine. The choice between these pathways often depends on the available reagents, scalability, and tolerance of downstream functionalities.

-

Route A: Proceeds through the formation and subsequent reduction of (S)-1-Boc-azetidine-2-carboxamide.

-

Route B: Involves the conversion of the amide intermediate to (S)-1-Boc-azetidine-2-carbonitrile, followed by reduction.

The following sections will dissect each route, providing both the mechanistic rationale and practical considerations for their successful execution.

Caption: Overview of the synthetic strategy to this compound.

Route A: The Amide Reduction Pathway

This route is often favored for its more direct nature from the carboxylic acid. The key steps are the formation of the primary amide followed by its reduction.

Step A1: Amide Formation

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common laboratory-scale approach involves the use of peptide coupling reagents.

Causality of Experimental Choice: Direct reaction of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be activated. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is readily attacked by an ammonia source (e.g., ammonium chloride with a non-nucleophilic base like diisopropylethylamine) to form the amide.[4]

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.[3][4] This method is often high-yielding but may not be suitable for substrates with functional groups sensitive to the harsh conditions of acyl chloride formation.

Experimental Protocol: Amide Formation using EDC/HOBt

-

Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C and add diisopropylethylamine (2.5 eq).

-

Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the crude amide, which can be purified by column chromatography.

Step A2: Reduction of the Primary Amide

The reduction of the amide to the corresponding amine is a critical transformation. Strong hydride-donating reagents are typically required for this conversion.

Trustworthiness of the Protocol: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of amides.[5] It operates by delivering a hydride to the carbonyl carbon, followed by coordination of the aluminum to the oxygen, ultimately leading to the cleavage of the C-O bond and formation of the amine.[6] However, LiAlH₄ is highly reactive and pyrophoric, requiring careful handling under strictly anhydrous conditions. It will also reduce other carbonyl-containing functional groups, such as esters.

A milder alternative is the use of borane (BH₃), often as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[7] Borane reagents are generally more chemoselective than LiAlH₄ and are known to effectively reduce amides. The initial product is an amine-borane complex, which must be cleaved, typically by acidic workup, to liberate the free amine.[7]

Experimental Protocol: LiAlH₄ Reduction of the Amide

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography.

Route B: The Nitrile Reduction Pathway

This two-step sequence from the amide offers an alternative approach that can be advantageous in certain contexts, particularly when specific reducing agents are preferred.

Step B1: Dehydration of the Amide to the Nitrile

The conversion of a primary amide to a nitrile is a dehydration reaction. A variety of dehydrating agents can accomplish this transformation.

Expertise in Reagent Selection: Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine is a highly effective system for this dehydration.[8][9] The reaction proceeds by activation of the amide oxygen by the anhydride, followed by elimination of trifluoroacetic acid to form the nitrile. This method is generally fast and clean. Other reagents like phosphorus oxychloride (POCl₃) or cyanuric chloride can also be used, but may require higher temperatures.

Experimental Protocol: Dehydration of Amide to Nitrile

-

Dissolve (S)-1-Boc-azetidine-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

-

Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude nitrile by column chromatography.

Step B2: Reduction of the Nitrile

The reduction of a nitrile to a primary amine is a common and reliable transformation. This can be achieved either by chemical reduction or, more commonly on an industrial scale, by catalytic hydrogenation.

Authoritative Grounding in Methodology:

-

Catalytic Hydrogenation: This is often the most economical and environmentally benign method.[10] Catalysts such as Raney® Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective.[10] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A specific study has demonstrated the successful reduction of nitriles in the presence of Boc-protected amino groups using palladium-activated Raney-Nickel, highlighting the compatibility of this method with the substrate.[11][12]

-

Chemical Reduction: LiAlH₄ is also highly effective for reducing nitriles to primary amines.[5] The mechanism involves two successive additions of hydride to the carbon-nitrogen triple bond. As with amide reduction, stringent anhydrous conditions are necessary.

Caption: Comparison of the final reduction step in Route A versus Route B.

Experimental Protocol: Catalytic Hydrogenation of the Nitrile

-

To a solution of (S)-1-Boc-azetidine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia, add a slurry of Raney® Nickel (approx. 10-20% by weight) in methanol.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction for hydrogen uptake and by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.

-

Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Comparative Analysis of Synthesis Routes

The choice between Route A (amide reduction) and Route B (nitrile reduction) is a critical decision driven by several factors. The following table summarizes the key considerations for each pathway.

| Feature | Route A (Amide Reduction) | Route B (Nitrile Reduction) | Rationale & Field Insights |

| Number of Steps | Fewer (2 steps from acid) | More (3 steps from acid) | Route A is more convergent. However, the additional step in Route B may be justified if it leads to a cleaner final product or avoids problematic reagents. |

| Key Reagents | LiAlH₄ or Boranes | TFAA, H₂/Raney® Ni | Route A often relies on highly reactive and pyrophoric hydrides (LiAlH₄). Route B's hydrogenation step is generally considered safer and more scalable, a significant advantage in process development. |

| Scalability | Moderate (LiAlH₄ handling can be challenging on a large scale) | High (Catalytic hydrogenation is a well-established industrial process) | For large-scale synthesis, the safety and operational simplicity of catalytic hydrogenation in Route B make it the preferred option. |

| Chemoselectivity | LiAlH₄ is less chemoselective and will reduce other carbonyls. Boranes offer better selectivity.[7] | Catalytic hydrogenation is generally chemoselective for the nitrile in the presence of the Boc group.[11] | The Boc group is stable to catalytic hydrogenation but can be cleaved by strong Lewis acids that can be present in some hydride reductions. |

| Overall Yield | Typically good, but can be impacted by quenching and workup of LiAlH₄ reactions. | Often high-yielding across all three steps. | While both routes can provide good yields, the purification after a LiAlH₄ reduction can sometimes be more complex, potentially lowering the isolated yield. |

Conclusion

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, offering multiple strategic approaches. The selection of a specific route is a nuanced decision that balances factors of step economy, reagent safety, scalability, and chemoselectivity. While the amide reduction pathway (Route A) offers a more direct conversion from the carboxylic acid, the nitrile reduction pathway (Route B), particularly utilizing catalytic hydrogenation, presents a more scalable and often safer alternative suitable for process chemistry environments. This guide has aimed to provide not only the "how" but also the "why," grounding each step in established chemical principles and field-proven experience to empower researchers in their synthesis of this valuable chiral building block.

References

- Process for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

-

hydrogen. Organic Syntheses Procedure. [Link]

-

Selective reduction of the amide carbonyl group in dipeptides by borane. ACS Publications. [Link]

-

ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

- Method for preparing (S)-azetidine-2-carboxylic acid.

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Discovery - the University of Dundee Research Portal. [Link]

-

Borane & Borane Complexes. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]

-

Borane reduction of amido esters. ACS Publications. [Link]

-

Efficient Route to (S)-Azetidine-2-carboxylic Acid. Oxford Academic. [Link]

-

Borane Reduction (Same Best Go). Scribd. [Link]

-

Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ACS Publications. [Link]

-

Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Thieme Connect. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

- Process for synthesizing fluorinated nitrile compounds.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. [Link]

-

Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI. [Link]

-

(S)-1-Boc-Azetidine-2-carboxylic acid. Oakwood Chemical. [Link]

-

(S)-N-BOC-Azetidine carboxylic acid. ChemBK. [Link]

-

Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]

-

(PDF) ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. ResearchGate. [Link]

-

Attempted reduction with sodium borohydride and Raney nickel. ResearchGate. [Link]

-

Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. ResearchGate. [Link]

-

Selective Ruthenium-Catalyzed Hydration of Nitriles to Amides in Pure Aqueous Medium Under Neutral Conditions | Request PDF. ResearchGate. [Link]

Sources

- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 8. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]

- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

(S)-2-Aminomethyl-1-boc-azetidine: A Constrained Scaffold for Modulating Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Azetidine Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Small, saturated nitrogen-containing heterocycles have emerged as privileged scaffolds in this quest, with the azetidine ring system garnering significant attention.[1] (S)-2-Aminomethyl-1-boc-azetidine, a chiral four-membered ring structure, offers a unique conformational rigidity that allows for precise spatial orientation of substituents, thereby facilitating optimal interactions with biological targets.[2] This constrained geometry, a direct consequence of the inherent ring strain of approximately 25.4 kcal/mol, provides a distinct advantage over more flexible acyclic or larger ring systems by reducing the entropic penalty upon binding.[3] This technical guide provides a comprehensive overview of the role of the this compound building block in the design and mechanism of action of innovative therapeutic agents.

The Role of this compound in Modulating Drug Action: Case Studies

While this compound is a synthetic building block and does not possess an intrinsic mechanism of action, its incorporation into larger drug molecules profoundly influences their biological activity. The azetidine moiety can serve as a rigid scaffold, a pharmacophoric element, or a linker, significantly impacting the affinity and selectivity of the final compound for its target.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

The inhibition of dipeptidyl peptidase IV (DPP-IV) is a validated therapeutic strategy for the management of type 2 diabetes. DPP-IV inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.[4] Azetidine-based compounds have emerged as potent DPP-IV inhibitors.

The this compound scaffold can be chemically modified to generate key intermediates for DPP-IV inhibitors, such as 2-cyanoazetidines. Interestingly, structure-activity relationship (SAR) studies have revealed that DPP-IV inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-cyanoazetidines demonstrating comparable and potent inhibitory activity.[5][6] This suggests that the azetidine ring primarily acts as a rigid scaffold to correctly position the crucial nitrile "warhead" for interaction with the active site of the DPP-IV enzyme.

Mechanism of Action of Azetidine-based DPP-IV Inhibitors:

The nitrile group of the 2-cyanoazetidine moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. The azetidine ring's constrained nature helps to orient the cyano group for optimal interaction with the enzyme's active site, contributing to the high binding affinity.[4]

Experimental Protocol: Synthesis of a 2-Cyanoazetidine Precursor

A potential synthetic route from a derivative of this compound to a 2-cyanoazetidine intermediate is outlined below. This protocol is a representative example and may require optimization for specific substrates.

-

Oxidation of the Aminomethyl Group: The primary amine of this compound can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

-

Formation of the Oxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.

-

Dehydration to the Nitrile: The oxime is subsequently dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or a Burgess reagent.

Visualization of the Synthetic Pathway:

Caption: Workflow for the evaluation of the antibacterial activity of synthesized quinolone-azetidine conjugates.

Quantitative Data Summary:

| Compound Class | Target | Key Structural Feature | Potency (Example) | Citation |

| 2-Cyanoazetidines | DPP-IV | 2-Cyano group on azetidine ring | IC50 < 100 nM | [5] |

| 7-Azetidinylquinolones | DNA Gyrase/Topoisomerase IV | Specific stereochemistry of substituents | Improved in vivo efficacy | [6][7] |

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands out as a valuable and versatile building block in the design of novel therapeutic agents. Its inherent conformational rigidity provides a powerful tool for medicinal chemists to fine-tune the spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity. The case studies of DPP-IV inhibitors and quinolone antibacterial agents demonstrate the profound impact of the azetidine scaffold on the mechanism of action of the final drug candidates. As the quest for new and improved medicines continues, the strategic incorporation of constrained scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

-

Frigola, J., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1363-1376. [Link]

-

Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 609-623. [Link]

-

Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed, 17352680. [Link]

-

Uchida, T., et al. (2018). Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening. Journal of Molecular Graphics and Modelling, 79, 254-263. [Link]

-

Zhang, L., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 53B(1), 103-107. [Link]

-

Ikee, Y., et al. (2007). Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. Bioorganic & Medicinal Chemistry Letters, 17(4), 942-945. [Link]

-

Fernandes, P., et al. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. [Link]

-

Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]

-

Shay, J. J., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Couty, F. (2022). Couty's azetidine synthesis. Wikipedia. [Link]

-

Agami, C., et al. (2004). A straightforward synthesis of 3-substituted azetidinic amino acids. Arkivoc, 2004(5), 57-67. [Link]

-

Deng, Y., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18), 6275-6278. [Link]

-

Castaldi, M., et al. (2013). A concise and efficient synthesis of vildagliptin. Tetrahedron Letters, 54(44), 5974-5976. [Link]

-

Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

-

Zhang, L., et al. (2014). A facile method to synthesize vildagliptin. ResearchGate. [Link]

-

Gising, J., et al. (2012). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

-

Al-Terkawi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Aapptec. Boc-Azetidine-2-carboxylic acid. Aapptec. [Link]

-

Paparo, A., et al. (2011). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

-

Badwal, C. S., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International, 32(5-6), 435-441. [Link]

-

Al-Terkawi, A., et al. (2019). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

-

Al-Obeidi, F. A., et al. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. National Institutes of Health. [Link]

-

Shah, N. N., et al. (2022). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI. [Link]

-

Saleem, M., et al. (2022). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI. [Link]

-

Diaz, D., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PubMed Central. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Aminomethyl-1-boc-azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminomethyl-1-boc-azetidine is a chiral building block of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in modern pharmaceuticals. Its small, strained ring system and defined stereochemistry offer unique conformational constraints that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document serves as a practical reference for researchers, offering detailed analysis of spectral features, standardized experimental protocols, and the underlying principles of spectroscopic characterization for this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its incorporation into molecular architectures can impart favorable properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to more traditional carbocyclic or larger heterocyclic rings. The specific stereochemistry of this compound provides a chiral handle for the synthesis of enantiomerically pure compounds, which is a critical consideration in the development of safe and effective therapeutics. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the ring nitrogen, allowing for selective functionalization of the primary amine.

Accurate and unambiguous characterization of this building block is the foundation of any successful synthetic campaign. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity, purity, and structural integrity of this compound. This guide will delve into the nuances of its NMR, IR, and MS spectra, providing the necessary insights for researchers to confidently utilize this valuable molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the azetidine ring protons, the aminomethyl group, and the Boc protecting group. The data presented here is consistent with that reported in the supplementary information of a study by the Macmillan Group.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | C2-H |

| 3.73 – 3.63 | m | 2H | C4-H₂ |

| 3.40 – 3.26 | m | 2H | C5-H₂ |

| 1.99 – 1.73 | m | 2H | C3-H₂ |

| 1.46 | s | 9H | C11, C12, C13-H₉ (Boc) |

Interpretation of the ¹H NMR Spectrum:

-

Boc Group: The most prominent signal in the spectrum is a sharp singlet at approximately 1.46 ppm, integrating to nine protons. This is the characteristic signal for the nine equivalent methyl protons of the tert-butyl group in the Boc protecting group.[2]

-

Azetidine Ring Protons: The protons on the four-membered ring are diastereotopic and exhibit complex splitting patterns. The proton at the chiral center (C2-H) appears as a multiplet between 3.87 and 3.78 ppm. The two protons on C4 also appear as a multiplet in the region of 3.73 – 3.63 ppm. The protons on C3 are observed as a multiplet further upfield, between 1.99 and 1.73 ppm.

-

Aminomethyl Protons: The two protons of the aminomethyl group (C5-H₂) appear as a multiplet between 3.40 and 3.26 ppm. The broadness and multiplicity of this signal can be influenced by the rate of proton exchange of the adjacent NH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| 155.0 | C7 (Boc C=O) |

| 79.3 | C10 (Boc C(CH₃)₃) |

| 62.8 | C2 |

| 56.9 | C4 |

| 46.4 | C5 |

| 28.7 | C11, C12, C13 (Boc CH₃) |

| 23.6 | C3 |

Interpretation of the ¹³C NMR Spectrum:

-

Boc Group: The carbonyl carbon of the Boc group (C7) is observed at approximately 155.0 ppm. The quaternary carbon of the tert-butyl group (C10) appears around 79.3 ppm, and the three equivalent methyl carbons (C11, C12, C13) resonate at approximately 28.7 ppm.[3]

-

Azetidine Ring Carbons: The carbon of the chiral center (C2) is found at 62.8 ppm. The C4 carbon appears at 56.9 ppm, and the C3 carbon is observed at 23.6 ppm.

-

Aminomethyl Carbon: The carbon of the aminomethyl group (C5) gives a signal at 46.4 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3428 | N-H stretch | Primary amine (NH₂) |

| 2971, 2872 | C-H stretch | Alkane (CH₂, CH₃) |

| 1692 | C=O stretch | Carbamate (Boc) |

| 1478, 1457 | C-H bend | Alkane (CH₂, CH₃) |

| 1397, 1366 | C-H bend | tert-Butyl group |

| 1251, 1169 | C-N stretch | Amine/Carbamate |

Interpretation of the IR Spectrum:

-

N-H Stretching: A broad absorption band around 3428 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine (NH₂) group. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching, although they can sometimes overlap or appear as a single broad peak.[4][5]

-

C-H Stretching: The sharp peaks at 2971 and 2872 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the azetidine ring and the Boc group.

-

C=O Stretching: A strong absorption band at 1692 cm⁻¹ is a key diagnostic peak for the carbonyl (C=O) group of the Boc carbamate.

-

C-H Bending: The absorptions at 1478 and 1457 cm⁻¹ correspond to the C-H bending (scissoring) vibrations of the methylene groups. The characteristic doublet at 1397 and 1366 cm⁻¹ is indicative of the tert-butyl group.

-

C-N Stretching: The bands in the 1251-1169 cm⁻¹ region are attributed to the C-N stretching vibrations of the amine and carbamate functionalities.

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 186.25 g/mol . In a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 187.26.

-

Major Fragment Ions: Boc-protected amines are known to undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation pathways involve the loss of components of the Boc group.[6]

-

Loss of isobutylene (C₄H₈): A prominent fragment would be expected at m/z 131, corresponding to the loss of isobutylene (56 Da) from the [M+H]⁺ ion.

-

Loss of tert-butanol (C₄H₁₀O): Another possible fragmentation is the loss of tert-butanol (74 Da), leading to a fragment at m/z 113.

-

Loss of the entire Boc group (C₅H₉O₂): The loss of the entire Boc group (101 Da) would result in a fragment at m/z 86, corresponding to the protonated (S)-2-aminomethylazetidine.

-

tert-Butyl cation: A signal at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is also highly likely.

-

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon and proton framework, while IR spectroscopy confirms the presence of key functional groups. Although experimental mass spectrometry data was not found, the predicted fragmentation pattern, based on established principles, offers a strong indication of the expected behavior of this compound under mass spectrometric analysis. By utilizing the information and protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors and advancing the development of novel therapeutics.

References

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]

-

Springer Nature. Mass Spectrometry Protocols and Methods. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. [Link]

-

Royal Society of Chemistry. Supporting Information for.... [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

Chemistry LibreTexts. Amine infrared spectra. [Link]

-

National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

National Institutes of Health. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

-

SciSpace. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

-

Beilstein Journals. (2013). EXPERIMENTAL PROCEDURES. [Link]

-

PubChem. tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

-

Acmec Biochemical. 325775-44-8[tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate]. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Pharmaffiliates. Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Aminomethyl-1-boc-azetidine: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-boc-azetidine, a chiral azetidine derivative, has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring structure and the presence of a primary amine and a Boc-protected secondary amine offer unique conformational constraints and versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, analytical characterization, and applications in drug discovery, with a focus on practical, field-proven insights for researchers.

I. Core Compound Profile

Chemical Identity

-

Systematic Name: (S)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate

-

CAS Number: 1007873-90-6[1]

-

Molecular Formula: C₉H₁₈N₂O₂[1]

-

Molecular Weight: 186.25 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [2] |

Structural Information

The structure of this compound is characterized by a stereocenter at the C2 position of the azetidine ring, leading to its chirality. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the ring nitrogen, preventing its participation in undesired reactions and allowing for selective manipulation of the primary amine.

Figure 1: Chemical structure of this compound.

II. Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While multiple synthetic routes to substituted azetidines exist, a common strategy involves the cyclization of a suitably protected amino alcohol derivative.

Conceptual Synthetic Pathway

A plausible and efficient synthesis starts from a chiral precursor, such as (S)-2-amino-3-hydroxypropanoic acid (isoserine), and involves the key steps of protection, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Figure 2: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Double Protection of (S)-Isoserine Methyl Ester

-

Suspend (S)-isoserine methyl ester hydrochloride in dichloromethane (DCM).

-

Add triethylamine (2.2 eq.) and di-tert-butyl dicarbonate (Boc)₂O (2.2 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain the di-Boc protected intermediate.

Step 2: Reduction of the Ester

-

Dissolve the di-Boc protected ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add lithium borohydride (LiBH₄) (1.5 eq.) portion-wise.

-

Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the protected amino alcohol.

Step 3: Mesylation and In-situ Cyclization

-

Dissolve the amino alcohol in DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.

-

After 1 hour, add a solution of sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 eq.) in THF and stir at room temperature for 12-18 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

Step 4: Selective Deprotection of the Exocyclic Amine

-

Dissolve the crude protected azetidine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir at room temperature for 1-2 hours. The Boc group on the primary amine is more labile under these conditions.

-

Concentrate the reaction mixture in vacuo and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with DCM, dry the organic phase, and concentrate to yield the crude this compound.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.

The fractions containing the pure product are identified by TLC, combined, and concentrated under reduced pressure to afford this compound as an oil.

III. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ 1.90-2.10 (m, 2H): Protons at the C3 position of the azetidine ring.

-

δ 2.80-3.00 (m, 2H): Protons of the exocyclic CH₂-NH₂ group.

-

δ 3.60-3.80 (m, 1H): Proton at the C2 position of the azetidine ring.

-

δ 3.90-4.10 (m, 2H): Protons at the C4 position of the azetidine ring.

-

Amine protons (NH₂): Often appear as a broad singlet and its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 28.5: Carbons of the methyl groups of the Boc protector.

-

δ 45.0: Carbon of the exocyclic CH₂-NH₂ group.

-

δ 50.0: Carbon at the C4 position of the azetidine ring.

-

δ 58.0: Carbon at the C2 position of the azetidine ring.

-

δ 80.0: Quaternary carbon of the Boc group.

-

δ 156.0: Carbonyl carbon of the Boc group.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the compound.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound or a suitable derivative absorbs (e.g., 210 nm).

-

Sample Preparation: The compound may need to be derivatized with a UV-active agent (e.g., benzoyl chloride) to enhance detection.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 187.14.

IV. Applications in Drug Discovery

The rigid azetidine scaffold of this compound makes it an attractive component for introducing conformational constraint into drug candidates, which can lead to improved potency and selectivity. The primary amine provides a key point for diversification and attachment to other molecular fragments.

Case Study: Histamine H₃ Receptor Ligands

A notable application of this compound is in the synthesis of potent and selective histamine H₃ receptor ligands.[3][4] The azetidine moiety can serve as a key structural element in these compounds, which are being investigated for the treatment of various central nervous system disorders.

Figure 3: General synthetic scheme for the utilization of this compound in the synthesis of drug candidates.

The synthesis typically involves coupling the primary amine of this compound with a suitable electrophilic partner, followed by further synthetic transformations and eventual deprotection of the Boc group if required for biological activity.

V. Reactivity and Handling

Chemical Reactivity

-

Primary Amine: The exocyclic primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, reductive amination, and sulfonylation.

-

Boc-Protected Amine: The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with TFA or HCl).[2][5][6][7][8]

-

Azetidine Ring: The four-membered ring is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or reductive conditions, due to its inherent ring strain.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids (except for controlled deprotection).

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[2]

VI. Conclusion

This compound is a valuable and versatile chiral building block for drug discovery. Its unique structural features and predictable reactivity make it a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development.

VII. Suppliers

This compound is commercially available from various suppliers, including:

References

- Google Patents. (n.d.). US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.

-

PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

- Google Patents. (n.d.). US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Retrieved from [Link]

-

HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

Sources

- 1. This compound | 1007873-90-6 [sigmaaldrich.com]

- 2. This compound | 1007873-90-6 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1007873-90-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (S)-2-Aminomethyl-1-boc-azetidine

Abstract

(S)-2-Aminomethyl-1-boc-azetidine, a chiral four-membered heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry. Its rigid azetidine core, coupled with a strategically placed primary amine and a versatile Boc-protecting group, offers a unique three-dimensional scaffold that has proven invaluable in the design of novel therapeutics. This in-depth technical guide chronicles the discovery and historical development of this significant building block, providing a comprehensive overview of its initial synthesis, the evolution of synthetic strategies, and its subsequent impact on drug discovery. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the causal-driven insights behind its synthesis and application, underscoring its importance as a privileged structure in the pharmaceutical sciences.

Introduction: The Rise of Strained Rings in Drug Design

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in contemporary drug discovery. The inherent ring strain of the azetidine core imparts a defined conformational rigidity, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. This constrained geometry allows for precise spatial orientation of substituents, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates. The introduction of the this compound scaffold provided a readily accessible and stereochemically defined building block, accelerating the exploration of this valuable chemical space.

The Genesis: First Disclosed Synthesis of this compound

The first documented synthesis of this compound is detailed in the international patent application WO2008/020405 A2. This seminal disclosure laid the groundwork for the widespread adoption of this chiral building block in numerous drug discovery programs. The synthetic strategy outlined in the patent is a multi-step sequence starting from a readily available chiral precursor, (S)-1-Boc-azetidine-2-carboxylic acid.

The key transformation involves the conversion of the carboxylic acid moiety into a primary amine. This was achieved through a two-step process: activation of the carboxylic acid, followed by reduction of an intermediate nitrile. This initial synthesis, while effective, set the stage for further process development and optimization to improve yield, scalability, and cost-effectiveness.

Retrosynthetic Analysis of the Initial Discovery

A logical approach to understanding the inaugural synthesis is through a retrosynthetic analysis, which deconstructs the target molecule into its simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the initial synthesis.

Evolution of Synthetic Methodologies

Following its initial disclosure, the demand for this compound spurred the development of more efficient and scalable synthetic routes. These advancements have focused on improving key steps, exploring alternative starting materials, and enhancing stereochemical control.

Synthesis from (S)-Azetidine-2-carboxylic Acid

A prevalent and practical approach commences with the commercially available (S)-azetidine-2-carboxylic acid. This method offers a straightforward pathway to the target molecule.

Experimental Protocol: Synthesis via (S)-Azetidine-2-carboxylic Acid

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Boc Protection | (S)-Azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, NaOH, H₂O/Dioxane | Protection of the azetidine nitrogen to prevent side reactions in subsequent steps. |

| 2 | Amide Formation | (S)-1-Boc-azetidine-2-carboxylic acid, Ethyl chloroformate, Et₃N, then NH₃ | Activation of the carboxylic acid and subsequent reaction with ammonia to form the primary amide. |

| 3 | Dehydration | (S)-1-Boc-azetidine-2-carboxamide, Trifluoroacetic anhydride (TFAA), Et₃N | Conversion of the primary amide to the corresponding nitrile. |

| 4 | Reduction | (S)-1-Boc-azetidine-2-carbonitrile, H₂, Raney Nickel, NH₃/MeOH | Reduction of the nitrile to the primary amine, yielding the final product. |

This sequence is often favored for its reliability and the use of well-established chemical transformations. The choice of a reducing agent in the final step is critical to avoid cleavage of the Boc-protecting group.

Caption: Synthetic workflow starting from (S)-azetidine-2-carboxylic acid.

Alternative Approaches and Process Optimization

Research into more convergent and atom-economical routes is ongoing. Some notable strategies include:

-

Direct Reduction of Amides: Developments in catalytic reduction technologies have enabled the direct conversion of the (S)-1-Boc-azetidine-2-carboxamide to the amine, bypassing the need for the nitrile intermediate. This shortens the synthetic sequence and often employs milder reaction conditions.

-

Chiral Pool Synthesis: Utilizing other chiral starting materials, such as amino acids, to construct the azetidine ring with the desired stereochemistry at the C2 position.

-

Asymmetric Catalysis: The development of enantioselective methods to synthesize 2-substituted azetidines from achiral precursors represents a frontier in this field, offering the potential for highly efficient and elegant syntheses.

Physicochemical Properties and Structural Attributes

The utility of this compound in drug design is intrinsically linked to its unique structural and physicochemical properties.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₈N₂O₂ | Provides a compact and relatively low molecular weight scaffold. |

| Molecular Weight | 186.25 g/mol | Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |

| Stereochemistry | (S)-configuration | Offers a specific and fixed three-dimensional arrangement for chiral recognition by biological targets. |

| Functional Groups | Primary amine, Boc-protected secondary amine | The primary amine serves as a key handle for derivatization, while the Boc group allows for orthogonal deprotection strategies. |

| Physical Form | Typically an oil | Relevant for handling, formulation, and reaction setup. |

The Boc-protecting group is a critical feature, offering robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for late-stage functionalization of the azetidine nitrogen.

Impact on Drug Discovery and Medicinal Chemistry

The commercial availability and well-defined synthesis of this compound have had a profound impact on the field of medicinal chemistry. Its incorporation into drug candidates has been shown to:

-

Enhance Potency: The rigid azetidine scaffold can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target.

-

Improve Physicochemical Properties: The introduction of the polar aminomethylazetidine moiety can enhance aqueous solubility and modulate lipophilicity (LogP).

-

Increase Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

-

Provide Novel Intellectual Property: The use of this unique scaffold can lead to the discovery of new chemical entities with distinct patent positions.

This building block has been successfully incorporated into a wide range of therapeutic agents targeting diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.

Conclusion and Future Perspectives

From its initial disclosure in the patent literature to its current status as a commercially available and highly sought-after building block, the journey of this compound exemplifies the synergy between process chemistry and medicinal chemistry. The development of efficient and scalable synthetic routes has democratized access to this valuable scaffold, empowering drug discovery teams to explore novel chemical space and design next-generation therapeutics.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, the continued exploration of the chemical space around the azetidine core, enabled by the versatility of this compound, promises to yield new drug candidates with improved efficacy and safety profiles for years to come.

References

- WO2008/020405 A2, Preparation of aminopyrimidine derivatives as histamine H3 receptor antagonists.

(S)-2-Aminomethyl-1-boc-azetidine structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of (S)-2-Aminomethyl-1-boc-azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained four-membered ring imparts unique conformational rigidity, making it a valuable scaffold for designing novel therapeutics with improved potency and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structural and conformational properties of this molecule, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its characterization, present detailed protocols for key analytical techniques, and explore the interplay between its structure and potential biological activity.

Introduction: The Significance of the Azetidine Scaffold

In the landscape of drug discovery, the quest for molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial "bioisosteres" for larger, more flexible moieties, such as proline or piperidine rings.[1][2] The inherent ring strain of the azetidine core introduces significant conformational constraints, which can be leveraged to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[3]

This compound, with its defined stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary amine), is a versatile synthon for introducing this constrained motif.[4] Understanding its intrinsic structural preferences and conformational dynamics is critical for rationally designing molecules that harness its unique properties. This guide will explore these characteristics through the complementary lenses of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Structural Elucidation and Key Parameters

The fundamental structure of this compound is defined by the puckered four-membered azetidine ring, the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and the aminomethyl substituent at the chiral center (C2).

| Parameter | Description | Expected Value / Observation |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Physical Form | Typically an oil at room temperature | |

| Ring Pucker | The azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain. The degree of puckering is a key conformational variable. | |

| Boc Group Conformation | The bulky Boc group influences the ring conformation and can exist in different rotameric states relative to the azetidine ring. | |

| Stereochemistry | The designated '(S)' configuration at the C2 position is a critical determinant of the molecule's overall 3D shape and biological interactions. |

Conformational Analysis: The Dynamics of a Strained Ring

The conformational landscape of this compound is dominated by the puckering of the azetidine ring and the rotational isomerism of the Boc and aminomethyl groups. Unlike the five-membered proline ring which favors β-turns in peptides, the four-membered azetidine ring has a known propensity to induce more compact γ-turn-like conformations.[2]

Azetidine Ring Puckering

The azetidine ring undergoes a rapid inversion between two puckered conformations. The position of this equilibrium is influenced by the substituents. The large N-Boc group and the C2-aminomethyl group will sterically favor specific puckered states to minimize non-bonded interactions.

N-Boc Rotational Isomerism

The amide bond of the Boc-protected nitrogen can lead to rotational isomers (rotamers). This rotation is often slow on the NMR timescale, leading to broadened signals or even distinct sets of peaks for each rotamer, providing a window into the molecule's dynamic behavior.[5]

The logical workflow for a comprehensive conformational analysis integrates computational and experimental techniques.

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a robust understanding of both the static and dynamic structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the solution-state conformation. The protocol below is a self-validating system, where 1D and 2D experiments provide complementary information to build a complete picture.

Objective: To determine the covalent structure and dominant solution-state conformation(s).

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be reported.

-

1D ¹H NMR Acquisition:

-

Acquire a standard proton spectrum to observe chemical shifts and coupling patterns.

-

Causality: The chemical shifts of the azetidine ring protons are sensitive to the ring pucker and the orientation of the Boc group. Broadening of the Boc methyl protons or ring protons may indicate slow conformational exchange.[5]

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPT pulse sequence) to identify all unique carbon environments.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To establish proton-proton scalar coupling networks (i.e., which protons are connected through 2-3 bonds).

-

Validation: This experiment confirms the connectivity of the aminomethyl group to the C2 proton and maps the coupling network within the azetidine ring (H2-H3-H4).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon.

-

Validation: Provides unambiguous assignment of both ¹H and ¹³C resonances, resolving any overlap present in the 1D spectra.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (< 5 Å), irrespective of their bonding.

-

Causality: This is the key experiment for conformational analysis. For example, spatial proximity between a proton on the Boc group and a proton on the azetidine ring can define the orientation of the Boc group relative to the ring. Proximities between H2 and H4 protons can help define the ring pucker.

-

-

Data Analysis:

-

Integrate the spectra to assign all resonances.

-

Measure proton-proton coupling constants (³J values). The magnitude of these values can be related to dihedral angles via the Karplus equation, providing quantitative information about the ring pucker.

-

Correlate observed NOEs with inter-proton distances in modeled low-energy conformers for validation.

-

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, serving as a crucial benchmark for validating computational models and interpreting solution-state NMR data.

Objective: To determine the precise three-dimensional atomic coordinates in the crystalline state.

Methodology:

-

Crystallization (The Critical Step):

-

As the compound is an oil, crystallization can be challenging. A common strategy is derivatization to a salt (e.g., hydrochloride or tartrate) to introduce hydrogen bonding and facilitate crystal lattice formation.

-

Alternatively, slow evaporation or vapor diffusion methods can be attempted.[6]

-

Protocol - Vapor Diffusion: a. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethyl acetate). b. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane or diethyl ether) in which the compound is insoluble.[6] c. Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing solubility and promoting the growth of single crystals over days or weeks.

-

-

Data Collection:

-

Mount a suitable single crystal on a diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal motion.

-

Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and space group.

-

Solve the phase problem to generate an initial electron density map and build an atomic model.

-

Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Computational Modeling

Computational methods explore the entire conformational space and provide energetic rankings of different structures, offering insights that are often inaccessible by experiment alone.

Objective: To map the potential energy surface and identify all stable, low-energy conformers.

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search:

-

Perform a systematic search by rotating key dihedral angles (e.g., the C1-N-C=O of the Boc group, the C2-C(aminomethyl) bond, and the ring pucker).

-

Causality: This comprehensive search ensures that all potential low-energy states are identified. Methods like Density Functional Theory (DFT) are well-suited for this.[7][8]

-

-

Geometry Optimization and Energy Calculation:

-

Perform a full geometry optimization on all identified conformers using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[8]

-

Calculate the relative Gibbs free energies to determine the predicted population of each conformer at a given temperature.

-

-

Property Calculation and Validation:

-

For the lowest energy conformers, calculate NMR parameters (chemical shifts, coupling constants) and compare them with experimental data.

-

This comparison serves as a critical validation of the computational model. A good model will accurately reproduce the experimental observables.

-

Conclusion